molecular formula C6H3Cl2N3O2S B2908621 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride CAS No. 1150567-72-8

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride

Cat. No. B2908621
CAS RN: 1150567-72-8
M. Wt: 252.07
InChI Key: NEOGGLAEQUEMEY-UHFFFAOYSA-N
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Description

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a unique chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” can be represented by the SMILES string Clc1ccc2nccn2n1 . The InChI representation is 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H .


Physical And Chemical Properties Analysis

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a white to gray to brown powder or crystal . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Bioactive Compounds

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is used in the synthesis of various bioactive sulfonamide and amide derivatives. These compounds, containing a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Chemical Synthesis Techniques

The chemical compound has been used in direct intermolecular C-H arylation, demonstrating the compound's versatility in chemical synthesis. This methodology is particularly notable for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields, using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Synthesis in Vascular Endothelial Growth Factor Inhibition

It's also integral in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. The synthesis involves a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

Synthesis of Sulfonamide Derivatives

The compound is also used in developing sulfonamide derivatives of heterocyclic compounds, which are promising targets in the search for substances with specific biological activity. These derivatives are used as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Applications in Photoelectron Spectroscopy

The compound has been studied in the field of photoelectron spectroscopy. The spectra of compounds including 6-chloroimidazo[1,2-b]pyridazine are of special interest for studying lone pair interactions and for the assignment of the PE spectra in conjunction with the electronic structure of these compounds (Kovač, Klasinc, Stanovnik, & Tišler, 1980).

Antiviral Activities

In the realm of antiviral research, certain derivatives of 6-chloroimidazo[1,2-b]pyridazine have been synthesized and evaluated for their antiviral activities. Some of these compounds have shown potent inhibition of the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety and Hazards

When handling “6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride”, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It’s also important to prevent dust formation .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGGLAEQUEMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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